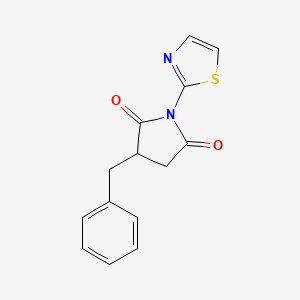![molecular formula C16H14N4O B4008878 6-methyl-2-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B4008878.png)
6-methyl-2-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide
Descripción general
Descripción
6-methyl-2-[3-(1H-pyrazol-1-yl)phenyl]nicotinamide is a chemical compound with potential applications in various fields. Its synthesis and properties have been the subject of various studies.
Synthesis Analysis
- The synthesis of related pyrazolyl-nicotinic acids and their derivatives has been efficiently achieved. This involves the hydrolysis and subsequent esterification reactions, yielding stable hydrochloride salts, which can be converted to hydrazides to give new tricyclic scaffolds (Bonacorso et al., 2014).
- Another study discusses the synthesis of N-substitutedphenyl-2-pyrazolylnicotinamides, with a focus on their structure and insecticidal and fungicidal activities (Shang et al., 2019).
Molecular Structure Analysis
- The molecular and supramolecular structures of related nicotinamide and pyrazinamide cocrystals have been studied. This research highlights basic recognition patterns and crystal lattice energetic features (Jarzembska et al., 2017).
- Structural differences in molecules containing pyrazole structures highlight how molecular arrangements in the solid state might not reflect their behavior in dilute aqueous media (Borges et al., 2014).
Chemical Reactions and Properties
- Pyrazole derivatives have been synthesized and evaluated for their chemical properties and potential antimicrobial activity. This research shows the chemical versatility and potential applications of pyrazole-containing compounds (Joshi et al., 2010).
- In another study, the reaction products of related compounds show different molecular-electronic structures and hydrogen bonding patterns, indicating varied chemical properties (Portilla et al., 2007).
Physical Properties Analysis
- The synthesis and crystal structure of a related compound, 2-(Pyrazol-1-yl)-methyl-3,5- dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, has been analyzed, providing insights into the physical properties of such compounds (Zonouz et al., 2010).
Chemical Properties Analysis
- The compound has been studied in the context of its interaction with biological systems, providing insights into its chemical properties and potential biological activities (Zheng et al., 2013).
Propiedades
IUPAC Name |
6-methyl-2-(3-pyrazol-1-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-7-14(16(17)21)15(19-11)12-4-2-5-13(10-12)20-9-3-8-18-20/h2-10H,1H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDAHIASVQULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)C2=CC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methyl-3-nitrophenyl)propanamide](/img/structure/B4008795.png)
![4-bromo-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4008800.png)
![ethyl 4-({[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4008802.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B4008808.png)
![1-({2-[2-(4-tert-butylphenyl)ethyl]-1,3-dioxolan-4-yl}methyl)pyrrolidine](/img/structure/B4008822.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B4008832.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008848.png)
![methyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4008852.png)
![5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4008853.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008866.png)

![ethyl 2-[(2-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4008882.png)
![4-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B4008890.png)